Cas no 2172226-33-2 (2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

2-Chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis, and a chloro-substituted benzoic acid moiety, offering selective reactivity. The hydroxyl and amide functionalities further contribute to its utility in constructing complex molecular architectures. This compound is valued for its compatibility with standard coupling reagents and its role in facilitating high-purity intermediate formation. Researchers favor it for its reliable performance in controlled deprotection and conjugation processes, making it a practical choice for advanced synthetic applications.
2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid structure
2172226-33-2 structure
Product Name:2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid
CAS No:2172226-33-2
MF:C26H23ClN2O6
MW:494.923626184464
CID:5760697
PubChem ID:165454715
Update Time:2025-05-19

2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2172226-33-2
    • 2-chloro-5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]benzoic acid
    • EN300-1535526
    • 2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid
    • Inchi: 1S/C26H23ClN2O6/c27-23-10-9-15(11-21(23)25(32)33)29-24(31)12-16(30)13-28-26(34)35-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-11,16,22,30H,12-14H2,(H,28,34)(H,29,31)(H,32,33)
    • InChI Key: NUBVMLXEYPYGLX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)NC(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O)=O

Computed Properties

  • Exact Mass: 494.1244642g/mol
  • Monoisotopic Mass: 494.1244642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 125Ų

2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid Pricemore >>

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Additional information on 2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid

Introduction to 2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid (CAS No. 2172226-33-2)

2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid, identified by its CAS number 2172226-33-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in the development of novel therapeutic agents. The intricate structure of this molecule, featuring a benzoic acid core substituted with chloro, hydroxy, and amino functionalities, further enhances its potential as a pharmacological scaffold.

Thefluoren-9-ylmethoxycarbonyl moiety in the name underscores the presence of a fluorene-based protecting group, which is commonly employed in peptide synthesis and drug development to enhance stability and bioavailability. This particular modification not only contributes to the compound's structural complexity but also opens up avenues for further functionalization and derivatization, allowing researchers to tailor its properties for specific applications.

In recent years, there has been a growing interest in exploring thebiological activity of benzoic acid derivatives due to their demonstrated efficacy in various pharmacological contexts. The2-chloro and3-hydroxy substituents on the benzoic ring introduce unique electronic and steric properties that can influence the compound's interaction with biological targets. Such structural features are often critical in determining thepharmacokinetic profile andtherapeutic potential of a drug candidate.

Theamino group at the 4-position, further modified by the(9H-fluoren-9-yl)methoxycarbonyl protecting group, suggests that this compound may serve as an intermediate in the synthesis of more complex peptides or proteins. The methoxycarbonyl (Moc) group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, where it provides stability under basic conditions while being removable under acidic conditions. This characteristic makes it an excellent choice for constructing peptide libraries or for use in solid-phase peptide synthesis (SPPS).

Thehydroxybutanamido side chain appended to the benzoic acid core introduces additional functionality that could participate in hydrogen bonding interactions with biological targets. Hydroxyl groups are known to enhance solubility and improve binding affinity in many pharmacological compounds. The combination of these features makes 2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid a versatile molecule with potential applications in drug discovery and development.

In the realm of medicinal chemistry, the exploration of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. The structural motifs present in CAS No. 2172226-33-2 align well with current trends toward designing molecules with enhanced selectivity and reduced toxicity. The presence of both polar and non-polar regions within its structure suggests that it may exhibit favorable properties such as cell membrane permeability and metabolic stability.

Thenatural product-inspired design approach has been increasingly adopted in drug discovery, leveraging known bioactive molecules as templates for synthetic analogs. While 2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid does not directly mimic any known natural product, its structural features echo those found in biologically active compounds. This alignment with established pharmacophores enhances its potential as a lead compound for further optimization.

The use of computational methods such as molecular docking and virtual screening has become indispensable in modern drug discovery workflows. These techniques allow researchers to predict the binding modes of small molecules to biological targets with high precision. Given its complex structure, CAS No. 2172226-33-2 is well-suited for such computational studies, which can provide valuable insights into its potential interactions with enzymes, receptors, or other biomolecules.

In recent studies, benzoic acid derivatives have shown promise as inhibitors of various enzymes implicated in inflammatory pathways. Thehydroxybutanamido moiety could serve as a hinge-binding region, mimicking key pharmacophoric elements found in known inhibitors. Additionally, thefluorenylmethoxycarbonyl group may contribute to modulating solubility and pharmacokinetic properties through hydrophobic interactions.

The synthesis of CAS No. 2172226-33-2 presents an interesting challenge due to its multifunctional nature. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions and selective functional group transformations would be required to construct its complex framework efficiently. The availability of high-quality starting materials and well-established synthetic protocols are crucial for achieving scalable production.

TheMoc protecting group, while providing stability during synthetic steps, must be carefully removed under appropriate conditions to avoid unwanted side reactions or degradation of the molecule's integrity. This step is critical for accessing the final pharmacologically relevant form of the compound once it has been fully synthesized.

Evaluation of the-of CAS No.-2172226--33--2 would likely involve bothin vitroandin vivostudies to assess its efficacy against target biomolecules and its overall therapeutic profile.-These studies could include enzyme inhibition assays,-cell-based assays,-and animal models-to provide comprehensive data on its biological activity.-The results from these experiments would guide further optimization efforts aimed at improving potency,-selectivity,-and-drug-likeness.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists,-biologists,-and-pharmacologists.-The structural features-of CAS No.-2172226--33--2 make it an intriguing candidate for further exploration within this collaborative framework.-By integrating synthetic chemistry,-computational modeling,-and-biological testing,-researchers can systematically unravel its potential-and-develop-it into-a-next-generation therapeutic entity.

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